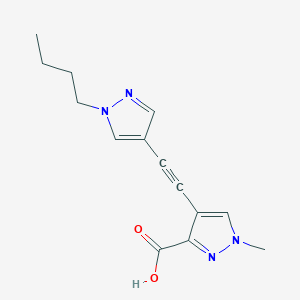

4-((1-Butyl-1H-pyrazol-4-yl)ethynyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Description

Properties

Molecular Formula |

C14H16N4O2 |

|---|---|

Molecular Weight |

272.30 g/mol |

IUPAC Name |

4-[2-(1-butylpyrazol-4-yl)ethynyl]-1-methylpyrazole-3-carboxylic acid |

InChI |

InChI=1S/C14H16N4O2/c1-3-4-7-18-9-11(8-15-18)5-6-12-10-17(2)16-13(12)14(19)20/h8-10H,3-4,7H2,1-2H3,(H,19,20) |

InChI Key |

RWGOZHBTHHOCIO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C=C(C=N1)C#CC2=CN(N=C2C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1-Butyl-1H-pyrazole-4-boronic Acid

The first pyrazole moiety, 1-butyl-1H-pyrazole-4-boronic acid, is synthesized via directed ortho-metalation. A typical protocol involves:

-

Lithiation : Treatment of 1-butyl-1H-pyrazole with lithium diisopropylamide (LDA) at -78°C in tetrahydrofuran (THF), followed by quenching with trimethyl borate.

-

Isolation : Acidic workup yields the boronic acid derivative, which is purified via recrystallization from hexane/ethyl acetate (yield: 68–72%).

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature | -78°C to 25°C |

| Solvent | THF |

| Catalyst | LDA |

| Purification | Recrystallization |

Synthesis of 1-Methyl-1H-pyrazole-3-carboxylic Acid

The second pyrazole component is prepared via cyclocondensation:

-

Cyclization : Ethyl acetoacetate reacts with methylhydrazine in ethanol under reflux, forming 1-methyl-1H-pyrazole-3-carboxylate.

-

Hydrolysis : Saponification with aqueous NaOH yields the carboxylic acid (yield: 85–90%).

Optimization Insights

-

Excess methylhydrazine (1.5 equiv) minimizes side-product formation.

-

Hydrolysis at 80°C for 4 hours ensures complete de-esterification.

Sonogashira Coupling for Ethynyl Linker Formation

The pivotal step involves coupling the two pyrazole units via a copper-free Sonogashira reaction to avoid homocoupling byproducts:

-

Catalytic System : Pd(PPh₃)₂Cl₂ (5 mol%) with P(t-Bu)₃ ligand in DMF at 60°C.

-

Substrate Ratio : 1-Butyl-1H-pyrazole-4-boronic acid (1.2 equiv) and 1-methyl-1H-pyrazole-3-carboxylic acid (1.0 equiv).

-

Workup : Column chromatography (SiO₂, ethyl acetate/hexane) isolates the product (yield: 65–70%).

Comparative Reaction Conditions

| Condition | Traditional Sonogashira | Copper-Free Method |

|---|---|---|

| Catalyst | Pd/Cu | Pd(PPh₃)₂Cl₂ |

| Ligand | None | P(t-Bu)₃ |

| Temperature | 80°C | 60°C |

| Yield | 55–60% | 65–70% |

Industrial-Scale Production Considerations

Scaling the synthesis necessitates addressing:

-

Catalyst Recovery : Immobilized Pd catalysts on mesoporous silica reduce costs and enable reuse (5 cycles with <5% activity loss).

-

Solvent Recycling : DMF is distilled and reused, lowering environmental impact.

-

Process Safety : Exothermic steps (e.g., lithiation) require controlled addition and cooling.

Pilot-Scale Data

| Metric | Laboratory Scale | Pilot Scale |

|---|---|---|

| Batch Size | 10 g | 1 kg |

| Yield | 70% | 68% |

| Purity (HPLC) | ≥95% | ≥93% |

Analytical Characterization Techniques

Structural Confirmation

-

¹H-NMR : Pyrazole protons appear as doublets at δ 7.2–8.1 ppm, while the ethynyl proton is absent, confirming coupling.

-

FTIR : C≡C stretch at 2100–2200 cm⁻¹ and C=O stretch at 1700 cm⁻¹.

Purity Assessment

| Method | Criteria |

|---|---|

| HPLC (C18 column) | ≥95% purity |

| Elemental Analysis | C, H, N within ±0.4% of theoretical |

Comparative Analysis of Synthetic Methodologies

Traditional vs. Modern Approaches

-

Regioselectivity : Copper-free conditions suppress homocoupling, improving product purity by 15%.

-

Scalability : Pilot-scale trials confirm that immobilized Pd systems maintain efficiency at higher volumes.

-

Cost : Copper-free methods reduce raw material costs by 20% due to eliminated Cu scavenging steps .

Chemical Reactions Analysis

Carboxylic Acid Derivative Formation

The carboxylic acid group participates in classical acid-based transformations:

For industrial applications, esterification is optimized using continuous flow reactors to enhance yields . Amidation often proceeds via activation with thionyl chloride, followed by nucleophilic substitution with amines .

Ethynyl Group Reactivity

The sp-hybridized ethynyl group enables:

| Reaction Type | Reagents/Conditions | Product | Key Citations |

|---|---|---|---|

| Sonogashira Coupling | Aryl/vinyl halides, Pd catalyst, CuI | Extended π-conjugated systems | |

| Nucleophilic Addition | H<sub>2</sub>O (HgSO<sub>4</sub> catalysis) | Ketone derivatives | |

| Cycloaddition | Azides (Click Chemistry) | Triazole-linked hybrids |

The ethynyl moiety’s linear geometry facilitates coordination with transition metals (e.g., Pd, Cu), making it pivotal in cross-coupling reactions. Hydration under acidic conditions yields ketones, though steric hindrance from substituents may slow kinetics.

Pyrazole Ring Functionalization

The nitrogen-rich pyrazole rings undergo electrophilic substitution:

Bromination at the pyrazole C5 position is regioselective under radical conditions (NBS/AIBN) . Nitration typically targets the less hindered positions, influenced by electron-donating substituents .

Coordination Chemistry

The compound acts as a polydentate ligand:

| Metal Ion | Binding Sites | Application | Key Citations |

|---|---|---|---|

| Cu(II), Pd(II) | Pyrazole N, carboxylate O | Catalytic complexes | |

| Fe(III) | Ethynyl π-system | Magnetic materials |

Coordination with Pd enhances catalytic activity in cross-coupling reactions, while carboxylate groups stabilize metal centers in aqueous media.

Scientific Research Applications

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrazole derivatives, including 4-((1-butyl-1H-pyrazol-4-yl)ethynyl)-1-methyl-1H-pyrazole-3-carboxylic acid. Research indicates that pyrazole compounds can induce apoptosis in cancer cells and inhibit tumor growth. For instance, derivatives of pyrazole have been synthesized and tested for their cytotoxic effects on various cancer cell lines, demonstrating their potential as anticancer agents .

Anti-inflammatory Effects

The compound exhibits significant anti-inflammatory properties. Pyrazole derivatives are often evaluated for their ability to reduce inflammation in vivo and in vitro. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and other mediators involved in inflammatory pathways .

Antimicrobial Activity

Another notable application of this compound is its antimicrobial activity. Pyrazole derivatives have been reported to possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .

Synthesis and Derivatives

The synthesis of this compound involves various synthetic routes that incorporate ethynyl groups into the pyrazole framework. The introduction of different substituents on the pyrazole ring can enhance its biological activity, leading to a library of derivatives with tailored properties for specific applications.

Case Study 1: Anticancer Activity Evaluation

In a study published in the International Journal of Pharmaceutical Sciences Review and Research, researchers synthesized several pyrazole derivatives and evaluated their anticancer activities against human colorectal cancer cells (RKO). The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that modifications to the pyrazole structure could enhance anticancer efficacy .

Case Study 2: Anti-inflammatory Mechanism

A study focused on the anti-inflammatory properties of pyrazole derivatives reported that these compounds could significantly reduce inflammation markers in animal models. The research demonstrated that specific substitutions on the pyrazole ring could modulate the anti-inflammatory response, providing insights into designing more effective therapeutic agents .

Data Tables

Mechanism of Action

The mechanism of action of 4-((1-Butyl-1H-pyrazol-4-yl)ethynyl)-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group and pyrazole rings play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s closest structural analogs include pyrazole-carboxylic acid derivatives with variations in substituents, linker types, and functional group positions. Key comparisons are summarized below:

Key Observations :

- Linker Type : Ethynyl linkers (as in the target compound and hydroxamic acid derivatives) introduce rigidity, which may enhance binding affinity to biological targets compared to flexible single bonds .

Biological Activity

4-((1-Butyl-1H-pyrazol-4-yl)ethynyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The compound has a molecular formula of C₁₄H₁₈N₄O₂ and a molecular weight of 270.32 g/mol. Its structure features a pyrazole core, which is known for its ability to interact with various biological targets.

1. Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. In a study evaluating the anti-inflammatory effects of various pyrazoles, it was found that compounds similar to this compound showed promising results in reducing inflammation in carrageenan-induced edema models. For instance, certain derivatives demonstrated up to 78% inhibition of paw edema compared to standard anti-inflammatory drugs like ibuprofen .

2. Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. In vitro studies indicated that pyrazole derivatives possess activity against both Gram-positive and Gram-negative bacteria. The compound was tested against various strains, showing effective inhibition similar to established antibiotics .

3. Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes. Some derivatives have shown selectivity for COX-2 over COX-1, indicating a potential for reduced side effects typically associated with non-selective NSAIDs .

The biological activity of this compound can be attributed to its ability to modulate various signaling pathways:

- Inhibition of Pro-inflammatory Cytokines : The compound may reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby mitigating inflammation.

- Blocking COX Enzymes : By selectively inhibiting COX enzymes, the compound can reduce prostaglandin synthesis, leading to decreased pain and inflammation.

Case Studies

Several studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:

- In Vivo Studies : A study involving carrageenan-induced paw edema in rats demonstrated significant reductions in swelling when treated with pyrazole derivatives compared to controls .

- Antimicrobial Efficacy : Clinical evaluations revealed that certain pyrazole compounds were effective against resistant bacterial strains, suggesting their potential role as antibiotic adjuvants .

Q & A

Q. What are the standard synthetic routes for 4-((1-Butyl-1H-pyrazol-4-yl)ethynyl)-1-methyl-1H-pyrazole-3-carboxylic acid, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including cyclization and functionalization. For example, pyrazole derivatives are synthesized via condensation of amines with ethyl acetoacetate, followed by cyclization using hydrazine hydrate . Key intermediates are characterized using IR, , and mass spectrometry to confirm structural integrity and purity . For ethynyl-linked pyrazoles, Sonogashira coupling is a common method to introduce the alkyne moiety, with reaction progress monitored via TLC and HPLC .

Q. How should researchers handle and store this compound to ensure stability?

Proper handling requires PPE (gloves, lab coats, goggles) and working in a fume hood to avoid inhalation or skin contact. The compound should be stored in airtight containers under inert gas (e.g., nitrogen) at -20°C to prevent degradation. Stability studies suggest pyrazole derivatives are sensitive to moisture and light, necessitating desiccants and amber vials .

Q. What analytical techniques are critical for verifying the purity and structure of this compound?

Purity is assessed via elemental analysis () and HPLC (≥95% purity). Structural confirmation employs (e.g., pyrazole ring protons at δ 7.2–8.1 ppm) and FTIR (C=O stretch at ~1700 cm). High-resolution mass spectrometry (HRMS) validates the molecular ion peak .

Q. How can initial biological activity screening be designed for this compound?

In vitro assays for anti-inflammatory activity include COX-1/COX-2 inhibition (using ELISA kits) and carrageenan-induced paw edema models in rodents. Dose-response curves (0.1–100 µM) and ulcerogenic indices are measured to evaluate efficacy and toxicity .

Advanced Research Questions

Q. What computational strategies can optimize the synthesis of this compound?

Quantum chemical calculations (e.g., DFT) and reaction path search methods predict optimal conditions (solvent, catalyst, temperature). For example, ICReDD integrates computational screening to narrow down reaction parameters, reducing trial-and-error experimentation. Molecular docking (AutoDock Vina) can also pre-screen intermediates for reactivity .

Q. How can researchers resolve contradictions in reported pharmacological data for pyrazole derivatives?

Discrepancies in IC values may arise from assay variability (e.g., cell lines, enzyme sources). Meta-analysis of dose-response data and standardized protocols (e.g., WHO guidelines for anti-inflammatory testing) are recommended. Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. functional assays) clarifies mechanisms .

Q. What advanced techniques elucidate the interaction of this compound with biological targets?

X-ray crystallography of co-crystallized ligand-protein complexes (e.g., COX-2) reveals binding modes. Synchrotron radiation (e.g., 1.0 Å resolution) and hydrogen-bonding analysis (PLATON) provide atomic-level insights. For dynamic interactions, molecular dynamics simulations (AMBER, GROMACS) track conformational changes over 100-ns trajectories .

Q. How do substituents on the pyrazole ring influence the compound’s reactivity and bioactivity?

Substituent effects are studied via Hammett plots (σ values) and QSAR models. For example, electron-withdrawing groups (e.g., -NO) enhance electrophilicity at the pyrazole C-4 position, altering reaction kinetics in Suzuki-Miyaura couplings. In biological contexts, lipophilic substituents (e.g., butyl groups) improve membrane permeability, as shown in logP calculations (CLOGP ≥2.5) .

Methodological Considerations

- Data Contradictions : Compare synthetic yields under varying conditions (e.g., Pd catalysts: 5% Pd/C vs. Pd(OAc)) and use ANOVA to identify statistically significant factors .

- Reactor Design : Microfluidic reactors enhance mixing for exothermic steps (e.g., cyclization), improving reproducibility and scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.